molecular formula C14H15N7O4 B2545367 5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 497063-42-0

5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B2545367
CAS No.: 497063-42-0
M. Wt: 345.319
InChI Key: SZDIOWWSQNEWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of nitrophenylpiperazine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group and a piperazine ring bearing a nitrophenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid and sulfuric acid.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and appropriate electrophiles.

    Coupling of the Piperazine and Pyrimidine Rings: The final step involves coupling the piperazine ring with the pyrimidine core, often using palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylpiperazine: A simpler derivative with similar structural features but lacking the pyrimidine ring.

    6-Amino-4-(4-nitrophenyl)pyrimidine: A compound with a similar pyrimidine core but different substituents.

    2-(4-Phenylpiperazin-1-yl)pyrimidine: A related compound with a phenyl group instead of a nitrophenyl group.

Uniqueness

5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine is unique due to the combination of its nitro, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O4/c15-13-12(21(24)25)14(17-9-16-13)19-7-5-18(6-8-19)10-1-3-11(4-2-10)20(22)23/h1-4,9H,5-8H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDIOWWSQNEWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.